(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(cyclohexylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISNJVULUOCQPW-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Practical Synthesis Using N-Cbz-2-Amino-Cyclobutanone Intermediate
A recent practical method involves the use of N-Cbz-2-amino-cyclobutanone as a key intermediate for synthesizing both (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines, including the target compound with a cyclohexylamino substituent. This method was developed to overcome limitations of earlier syntheses relying on Curtius rearrangement, which posed safety and efficiency issues.
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- Starting from readily available N-Cbz-2-amino-cyclobutanone.
- Multi-step synthesis (five steps) leading to (1R,2R)-2-hydroxy-cyclobutylamine derivatives.
- Overall yield reported around 14%, indicating room for optimization.
-
- Safer and more practical than previous methods.
- Allows for stereochemical control via enzymatic resolution or chiral starting materials.
This approach is detailed in a 2024 study emphasizing improved reaction efficiency and safety profiles.
Use of (1R,2R)-Cyclohexane-1,2-Diamine as Chiral Auxiliary
The cyclohexylamino moiety can be introduced using (1R,2R)-cyclohexane-1,2-diamine derivatives as chiral auxiliaries or reagents in reductive amination or Schiff base formation reactions.
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- Refluxing (1R,2R)-cyclohexane-1,2-diamine with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form Schiff bases.
- Subsequent reduction using sodium borohydride or sodium cyanoborohydride to obtain the corresponding amines.
- Yields reported in the range of 77-96%, with high purity and stereochemical integrity.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Schiff base formation | Reflux in ethanol, 12 h | - | Formation of imine intermediate |
| Reduction with NaBH4 or NaBH3CN | Room temp to reflux, 3-6 h | 77-96 | High stereoselectivity; purification by extraction |
| Extraction and drying | Dichloromethane extraction, drying over Na2SO4 | - | Removal of impurities and isolation of product |
- Example: Benzaldehyde and (R,R)-cyclohexane-1,2-diamine refluxed in methanol, followed by NaBH3CN reduction, yielded 96% of the diamine intermediate, used further for cyclobutanol synthesis.
Cyclobutanol Formation via Pd-Catalyzed Carboamination and Cycloaddition
Advanced methods utilize palladium-catalyzed alkene difunctionalization and carboamination reactions to build the cyclobutane ring with amino and hydroxy substituents.
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- Pd-catalyzed carboamination of suitable precursors.
- Intramolecular [4+2]-cycloaddition to form cyclobutane ring systems.
- Optimization of ligands (e.g., Dpephos, Xantphos) and reaction temperature (70-130 °C) for yield and diastereoselectivity.
-
- Moderate to good yields (up to 90% for cycloaddition step).
- High diastereoselectivity (>20:1 diastereomeric ratio in some cases).
| Step | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Pd-catalyzed carboamination | Pd(dba)2, Dpephos, base | 70 | 24 | ~60 | >20:1 |
| Intramolecular cycloaddition | Heating in xylenes solvent | 130 | 24 | ~90 | >20:1 |
This cascade reaction sequence efficiently constructs the cyclobutane core with desired stereochemistry, providing a route to (1R,2R)-2-(cyclohexylamino)cyclobutan-1-ol derivatives.
Sulfonation and Derivative Preparation
Sulfonate derivatives of cyclohexanedimethanol intermediates have been prepared to facilitate further functionalization.
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- Reaction of (1R,2R)-1,2-cyclohexanedimethanol with sulfonyl chlorides in the presence of bases such as triethylamine.
- Reactions conducted in solvents like acetonitrile or methylene dichloride under ice bath conditions.
- Purification by aqueous washes and vacuum distillation.
-
- Yields around 68% for sulfonate derivatives.
- Characterization by HRMS and NMR confirms structure and stereochemistry.
This method provides intermediates useful for subsequent amination or substitution steps in the synthesis of the target compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| N-Cbz-2-amino-cyclobutanone multi-step | N-Cbz-2-amino-cyclobutanone, enzymatic resolution | 14 | Safer, practical, stereocontrolled | Moderate overall yield |
| Schiff base formation and reduction | (1R,2R)-cyclohexane-1,2-diamine, benzaldehyde, NaBH4/NaBH3CN | 77-96 | High yield, stereoselective | Multi-step, requires purification |
| Pd-catalyzed carboamination + cycloaddition | Pd catalysts, phosphine ligands, heating | 60-90 | High diastereoselectivity, efficient | Requires expensive catalysts |
| Sulfonation of cyclohexanedimethanol | Sulfonyl chloride, triethylamine, low temp | 68 | Useful intermediates | Moderate yield, additional steps |
Chemical Reactions Analysis
Types of Reactions: : Trans-2-(Cyclohexylamino)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize (1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Ring/Backbone | Stereochemistry |
|---|---|---|---|---|---|---|
| (1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol | Not provided | C₁₀H₁₉NO | 169.27 | Cyclohexylamino | Cyclobutanol | (1R,2R) |
| (1R,2R)-2-(Dibenzylamino)cyclobutan-1-ol | 2159974-32-8 | C₂₀H₂₃NO | 293.41 | Dibenzylamino | Cyclobutanol | (1R,2R) |
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | 19110-40-8 | C₉H₁₉NO | 157.25 | Aminobutyl | Cyclopentanol | Not specified |
| (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol | 153322-13-5 | C₂₀H₂₅NO | 301.42 | Cyclohexylamino, Phenyl | Ethanol | (1R,2S) |
| rac-(1R,2R)-2-(Benzyloxy)cyclobutan-1-ol | 551000-83-0 | C₁₁H₁₄O₂ | 178.23 | Benzyloxy | Cyclobutanol | Racemic mixture |
Key Research Findings
Ring Strain and Reactivity: The cyclobutanol ring in the target compound introduces significant ring strain, enhancing reactivity compared to five-membered analogs like cyclopentanol derivatives. This strain facilitates nucleophilic substitution and ring-opening reactions in synthetic pathways . Cyclopentanol-based analogs (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) exhibit greater thermodynamic stability, making them preferable for long-term storage or applications requiring low reactivity .
Ether derivatives (e.g., rac-(1R,2R)-2-(Benzyloxy)cyclobutan-1-ol) lack the basic amino group, eliminating hydrogen-bonding capacity and altering solubility profiles. This makes them less suitable for applications requiring acid-base interactions .
Stereochemical Influence: Enantiomers such as (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol demonstrate divergent biological activities. For instance, the (1R,2S) configuration in diphenylethanol derivatives may enhance binding affinity to specific receptors compared to (1R,2R) isomers .
Applications: The target compound’s compact structure and chiral centers make it valuable in asymmetric catalysis and as a building block for β-blocker analogs . Diphenylethanol derivatives (e.g., (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol) are explored for antiviral and anticancer applications due to their aromatic moieties and stereochemical complexity .
Biological Activity
(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol is a cyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: CHN
- Molecular Weight: 179.28 g/mol
- Structure: The compound features a cyclobutane ring substituted with a cyclohexylamino group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may exert its effects through:
- Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
- Cellular Processes: It has been shown to affect cellular processes such as proliferation and apoptosis, although the exact targets remain to be fully elucidated.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects: There is evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases .
Study on Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of this compound, researchers administered varying doses to animal models subjected to inflammatory stimuli. The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting significant anti-inflammatory potential.
| Dose (mg/kg) | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 33 | 100 | 150 |
| 100 | 50 | 80 |
| 300 | 30 | 40 |
These findings highlight the compound's potential as an anti-inflammatory agent .
Neuroprotective Studies
In another study focusing on neuroprotection, this compound was administered in models of oxidative stress. The compound demonstrated a significant reduction in markers of oxidative damage and improved neuronal survival rates.
| Treatment Group | Neuronal Survival (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 40 | High |
| Compound Treatment | 75 | Low |
This indicates that the compound can effectively mitigate oxidative stress in neuronal cells .
Q & A
Q. Table 1: Comparative Reactivity of Cyclobutanol Derivatives
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | PCC, DMP | Cyclobutanone | 60–75 | |
| Reduction | NaBH, LiAlH | Cyclobutanol | 70–85 | |
| Nucleophilic Substitution | Alkyl halides, KCO | N-Alkylated derivatives | 50–90 |
Q. Table 2: Antimicrobial Activity of Structural Analogs
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Source |
|---|---|---|---|
| Target Compound | 10 | 15 | |
| Chlorothiophene Derivative | 15 | 20 | |
| Benzodiazol-1-yl Analog | 8 | 12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
